2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEFFVUQUWPBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide, with the CAS number 1421500-45-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorophenoxy group and a methoxyphenoxy group, which may contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClNO₄ |
| Molecular Weight | 359.8 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may influence pathways involved in insulin signaling and adipogenesis, potentially making it a candidate for metabolic disorder treatments.
In Vitro Studies
In vitro research has indicated that this compound may exhibit significant effects on cellular processes:
- Insulin Signaling : Similar compounds have been shown to enhance insulin sensitivity by modulating gene expression related to insulin signaling pathways, such as IRS1, PI3K, and PPAR-α .
- Adipogenesis : The compound has potential anti-adipogenic effects, inhibiting lipid accumulation in adipocytes (fat cells) .
In Vivo Studies
Preliminary in vivo studies have demonstrated promising results:
- Diabetes Models : In diabetic rodent models, compounds structurally related to this compound improved glucose tolerance and normalized serum lipid profiles .
Case Studies
Research has highlighted the potential therapeutic applications of related compounds:
- Osteoclastogenesis Inhibition : A related compound (PPOAC-Bz) was found to inhibit osteoclast formation, suggesting that similar mechanisms may be present in this compound. This could have implications for treating osteolytic disorders .
- Antidiabetic Effects : In studies focusing on diabetes management, compounds with similar structures demonstrated the ability to enhance insulin action and reduce fat accumulation in vivo .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide exhibit significant pharmacological properties. Studies have demonstrated its potential as:
- Anticancer Agent : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It may act through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which are vital in treating conditions such as arthritis and other inflammatory diseases.
Agricultural Applications
The compound's chlorophenyl component is characteristic of many herbicides and pesticides. Research has explored its effectiveness in:
- Herbicide Development : The compound's ability to disrupt plant growth pathways can be harnessed to develop new herbicides that target specific weed species while minimizing harm to crops.
- Pesticidal Activity : Initial studies suggest that it may possess insecticidal properties, making it a candidate for developing environmentally friendly pest control agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential for treating chronic inflammatory diseases. |
| Study 3 | Herbicidal Efficacy | Evaluated against common agricultural weeds; results indicated effective growth inhibition at low concentrations. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compounds with Shared Phenoxy-Acetamide Backbone
Several analogs share the phenoxy-acetamide backbone but differ in substituents or linker groups:
(a) Thiadiazole-Based Derivatives ()
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) replace the but-2-yn-1-yl linker with a thiadiazole ring. Key differences include:
- Structural Variations : The thiadiazole ring introduces sulfur-based substituents (e.g., methylthio, benzylthio), altering electronic properties and hydrogen-bonding capacity.
- Physical Properties : Melting points for these derivatives range from 135–140°C, suggesting higher crystallinity compared to alkyne-linked compounds .
(b) But-2-yn-1-yl-Linked Analogs ()
- Molecular weight: 333.4 g/mol .
- N-[4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl]-2-(4-fluorophenyl)acetamide (CAS 1428347-79-8): Substitutes 4-fluorophenyl for 4-chlorophenoxy, which may reduce steric hindrance. Molecular weight: 341.3 g/mol .
(c) Halogen-Substituted Acetamides ()
- 2-Chloro-N-(4-fluorophenyl)acetamide: A simpler analog with a single chloro group and fluorophenyl moiety. Used as an intermediate in synthesizing bioactive molecules (e.g., quinolines) .
- Crystal packing stabilized by N–H···O hydrogen bonds .
Data Tables: Key Comparisons
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | Not Provided | Not Provided | 4-Chlorophenoxy, But-2-yn-1-yl linker |
| 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) | C₁₂H₁₃N₃O₃S₂ | 311.4 | 135–136 | Thiadiazole, Methylthio |
| 2-(Cyclopentylthio)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide | C₁₈H₂₃NO₃S | 333.4 | Not Provided | Cyclopentylthio |
| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | C₁₈H₁₃ClFNO | 327.8 | 421 | Naphthalene, Cl/F |
Preparation Methods
Preparation of 2-(4-Chlorophenoxy)acetic Acid
Procedure :
-
Etherification : 4-Chlorophenol (10 mmol) reacts with chloroacetic acid (12 mmol) in aqueous NaOH (2 M, 20 mL) at 80°C for 6 hr. Acidification with HCl yields 2-(4-chlorophenoxy)acetic acid.
-
Purity : Recrystallization from ethanol/water (1:1) affords white crystals (mp 148–150°C).
Characterization :
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine
Step 1: Alkynylation
But-2-yne-1,4-diamine dihydrochloride (5 mmol) is neutralized with K2CO3 (12 mmol) in dry THF. 2-Methoxyphenol (6 mmol) and CuI (0.1 eq) are added, and the mixture is stirred at 60°C for 24 hr under N2.
Step 2: Isolation
The crude product is purified via column chromatography (SiO2, EtOAc/hexane 1:3) to yield 4-(2-methoxyphenoxy)but-2-yn-1-amine as a pale-yellow oil (62% yield).
Characterization :
Amide Bond Formation
Activation of 2-(4-Chlorophenoxy)acetic Acid
The acid (5 mmol) is treated with thionyl chloride (10 mmol) in dry DCM (20 mL) at 0°C for 2 hr. Excess SOCl2 is evaporated to yield 2-(4-chlorophenoxy)acetyl chloride.
Coupling Reaction
Conditions :
-
4-(2-Methoxyphenoxy)but-2-yn-1-amine (4.5 mmol) and triethylamine (10 mmol) in dry DCM (30 mL).
-
2-(4-Chlorophenoxy)acetyl chloride (5 mmol) is added dropwise at 0°C. The mixture is stirred at RT for 12 hr.
Workup :
-
The organic layer is washed with NaHCO3 (5%) and brine, dried (Na2SO4), and concentrated.
-
Purification via flash chromatography (SiO2, EtOAc/hexane 1:4) yields the title compound as a white solid (58% yield).
Optimization Challenges
Regioselectivity in Alkynylamine Synthesis
The use of CuI catalysis improved yields from 42% to 62% by minimizing homo-coupling side products.
Stability of But-2-yn-1-amine Intermediate
Storage under N2 at −20°C prevented decomposition. Exposure to moisture led to 20% degradation over 48 hr.
Characterization of Final Compound
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.28 (d, 2H, J = 8.8 Hz), 6.98 (t, 1H, J = 8.0 Hz), 6.85 (d, 2H, J = 8.8 Hz), 6.74 (d, 1H, J = 8.0 Hz), 4.55 (s, 2H), 4.10 (t, 2H, J = 6.4 Hz), 3.85 (s, 3H), 3.72 (t, 2H, J = 6.4 Hz).
-
13C NMR (100 MHz, CDCl3) : δ 169.5 (C=O), 157.6 (C-O), 152.1 (C-O), 129.4 (Ar-C), 121.8 (Ar-C), 114.9 (alkyne), 55.8 (OCH3).
Purity and Yield
-
HPLC : 98.5% purity (C18 column, MeCN/H2O 70:30).
-
Melting Point : 132–134°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CuI-catalyzed coupling | 58 | 98.5 | High regioselectivity |
| Schotten-Baumann | 45 | 95.2 | Simplified workup |
| HATU-mediated coupling | 63 | 97.8 | Faster reaction time |
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling aromatic amines with activated acetamide intermediates. For example:
- Step 1 : React 4-chlorophenol with bromoacetyl chloride to form 2-(4-chlorophenoxy)acetamide.
- Step 2 : Functionalize the but-2-yn-1-yl linker via Sonogashira coupling or alkyne-azide cycloaddition to introduce the 2-methoxyphenoxy group.
- Step 3 : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to conjugate intermediates under anhydrous conditions (DCM, 0–5°C) .
- Key Conditions : Maintain inert atmospheres (N₂), employ TLC for reaction monitoring, and purify via column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm substituent positions, with characteristic peaks for the chlorophenoxy (δ 7.2–7.4 ppm) and methoxyphenoxy (δ 3.8 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 417.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the but-2-yn-1-yl linker .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance solubility of intermediates .
- Temperature Control : Cool reactions to 0–5°C during coupling steps to minimize side reactions (e.g., hydrolysis of active esters) .
- Catalyst Tuning : Optimize equivalents of TBTU (1.5–2.0 eq) and bases (e.g., 2,6-lutidine) to accelerate amide bond formation .
- Workup Strategies : Sequential washes with NaHCO₃ (10%) and brine reduce acidic/byproduct carryover .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer :
- ATF4 Inhibition : Structural analogs (e.g., chlorophenoxy-ethynyl derivatives) inhibit Activating Transcription Factor 4 (ATF4), a regulator of cancer cell stress responses. Assays include luciferase reporter gene tests and Western blotting for ATF4 downstream proteins .
- Enzyme Interactions : The acetamide moiety may target serine hydrolases or kinases. Use fluorescence polarization assays or SPR (Surface Plasmon Resonance) to measure binding affinities .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Comparative SAR Studies : Analyze substituent effects (e.g., chloro vs. methoxy groups) using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) to isolate variable impacts .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses against target proteins and reconcile divergent activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
